molecular formula C13H14N2O3S2 B2715638 3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 434920-96-4

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2715638
CAS RN: 434920-96-4
M. Wt: 310.39
InChI Key: PEPRBUWOPLMUJH-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a member of the class of sulfonamide compounds and has a thiazole ring in its structure. MTSEA has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biological systems.

Scientific Research Applications

Anticonvulsant Activity

A study on heterocyclic compounds containing a sulfonamide thiazole moiety synthesized several derivatives, with some exhibiting significant anticonvulsant effects, particularly against picrotoxin-induced convulsion (Farag et al., 2012).

Biocatalysis in Drug Metabolism

Research demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, offering a method to support structural characterization of drug metabolites through microbial conversion (Zmijewski et al., 2006).

Anti-inflammatory and Anticancer Activities

Celecoxib derivatives incorporating a sulfonamide moiety were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing that some compounds displayed significant biological activities, including inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Antimicrobial Agents

A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. Several synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10-2-4-11(5-3-10)20(17,18)9-6-12(16)15-13-14-7-8-19-13/h2-5,7-8H,6,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPRBUWOPLMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide

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